molecular formula C18H15BrN6O B7546805 5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole

5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole

Cat. No. B7546805
M. Wt: 411.3 g/mol
InChI Key: BXMHVEAXUMTCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting enzymes involved in various biological processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that it has neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It can be used in various assays to study its biological activity. However, one of the limitations is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on this compound. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to study its properties as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzyl azide with 4-ethylbenzoylhydrazide in the presence of copper (I) iodide as a catalyst. The resulting intermediate is then treated with triethylorthoformate and acetic anhydride to obtain the final product.

Scientific Research Applications

This compound has shown potential in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, it has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In materials science, it has been studied for its potential as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

5-[[5-(4-bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O/c1-2-12-3-5-13(6-4-12)17-20-16(26-23-17)11-25-22-18(21-24-25)14-7-9-15(19)10-8-14/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMHVEAXUMTCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3N=C(N=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole

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